molecular formula C10H3Cl3F6N2 B14227508 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole CAS No. 827042-56-8

2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole

Cat. No.: B14227508
CAS No.: 827042-56-8
M. Wt: 371.5 g/mol
InChI Key: OHVSFRKUNPGVHB-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole is a complex organic compound characterized by the presence of both trichloromethyl and trifluoromethyl groups attached to a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong nucleophiles, oxidizing agents, and reducing agents. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require elevated temperatures or the presence of catalysts .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted benzimidazole derivatives .

Scientific Research Applications

2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole involves its interaction with molecular targets through its electron-withdrawing groups. These interactions can affect various biochemical pathways, including enzyme inhibition and receptor binding. The compound’s stability and reactivity are influenced by the trifluoromethyl and trichloromethyl groups, which play a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole is unique due to the combination of trichloromethyl and trifluoromethyl groups on a benzimidazole core. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications .

Properties

CAS No.

827042-56-8

Molecular Formula

C10H3Cl3F6N2

Molecular Weight

371.5 g/mol

IUPAC Name

2-(trichloromethyl)-4,6-bis(trifluoromethyl)-1H-benzimidazole

InChI

InChI=1S/C10H3Cl3F6N2/c11-8(12,13)7-20-5-2-3(9(14,15)16)1-4(6(5)21-7)10(17,18)19/h1-2H,(H,20,21)

InChI Key

OHVSFRKUNPGVHB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)N=C(N2)C(Cl)(Cl)Cl)C(F)(F)F

Origin of Product

United States

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